molecular formula C10H8F2O2 B13616063 2,6-Difluoro-4-methylcinnamic acid

2,6-Difluoro-4-methylcinnamic acid

Cat. No.: B13616063
M. Wt: 198.17 g/mol
InChI Key: RXXRJYVPABCBEY-NSCUHMNNSA-N
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Description

2,6-Difluoro-4-methylcinnamic acid is a synthetic cinnamic acid derivative of significant interest in medicinal chemistry and drug discovery research. As a fluorinated analog, it serves as a versatile chemical scaffold for the design and synthesis of novel bioactive compounds. The strategic incorporation of fluorine atoms at the 2 and 6 positions of the phenyl ring, along with a methyl group at the 4 position, influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block for developing structure-activity relationships. Cinnamic acid derivatives are extensively investigated for their diverse biological activities, including antimicrobial , anticancer , and antifungal properties . Research indicates that the nature and position of substituents on the phenyl ring profoundly impact biological efficacy, with electron-withdrawing groups like fluorine often enhancing potency . This compound is particularly useful as a key intermediate in synthesizing more complex molecules for probing biological mechanisms and developing potential therapeutic agents. The synthetic utility of this compound stems from its three distinct functional groups—the carboxylic acid, the alkenyl double bond, and the substituted aromatic ring—each of which can be selectively modified through various chemical transformations. Common research applications include its use in carboxyl group functionalization via O/N-acylation to create esters and amides, modification of the double bond, and further elaboration of the aromatic system . This compound is supplied as a high-purity solid for research purposes. Proper handling procedures should be followed, and it must be stored in a desiccated environment at low temperatures to maintain stability. Intended Use and Disclaimer: This product is labeled and sold as "For Research Use Only" (RUO). It is strictly intended for laboratory research applications and is not to be used for diagnostic, therapeutic, or any other human or veterinary purposes. The researcher assumes all liability for its safe handling and use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8F2O2

Molecular Weight

198.17 g/mol

IUPAC Name

(E)-3-(2,6-difluoro-4-methylphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8F2O2/c1-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+

InChI Key

RXXRJYVPABCBEY-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)F)/C=C/C(=O)O)F

Canonical SMILES

CC1=CC(=C(C(=C1)F)C=CC(=O)O)F

Origin of Product

United States

Synthetic Methodologies for 2,6 Difluoro 4 Methylcinnamic Acid and Its Analogues

Conventional Synthetic Approaches to 2,6-Difluoro-4-methylcinnamic Acid

The creation of this compound often relies on established synthetic pathways that have been refined over time. These methods, while effective, may sometimes involve harsh conditions or multiple steps.

A primary and widely utilized method for synthesizing cinnamic acid and its derivatives is the Knövenagel-Döbner condensation. thepharmajournal.comnih.gov This reaction typically involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. thepharmajournal.comrsc.org In the case of this compound, the starting material is 2,6-difluoro-4-methylbenzaldehyde (B1357947).

The reaction is generally carried out in the presence of a basic catalyst. rsc.org Organic bases like pyridine (B92270) and piperidine (B6355638) are commonly used, with pyridine often serving as both the solvent and the base. thepharmajournal.comrsc.org The use of basic solvents facilitates the decarboxylation that leads to the formation of the cinnamic acid product. thepharmajournal.com The reaction mechanism involves the formation of a carbanion, which then undergoes condensation and subsequent elimination. rsc.org A notable modification of this reaction, the Verley-Doebner modification, utilizes pyridine as the solvent and a co-catalyst like beta-alanine (B559535) to improve reaction rates.

While effective, the traditional Knövenagel-Döbner condensation can have drawbacks, such as long reaction times and the use of potentially hazardous solvents like pyridine. thepharmajournal.comrsc.org

Table 1: Comparison of Catalysts in Knövenagel-Döbner Condensation

Catalyst System Reaction Conditions Advantages Disadvantages
Pyridine/Piperidine Conventional heating Well-established, good yields Long reaction times, hazardous solvent
Beta-alanine/Pyridine Reflux Increased reaction rate Still uses hazardous solvent
Ammonium Acetate (B1210297) Microwave irradiation Pyridine-free Scalability issues may arise
Bismuth Chloride Solvent-free, microwave Non-toxic catalyst, green Potential for metal contamination
Triethylamine (TEA) Neat or with toluene Pyridine-free alternative May require phase transfer catalyst

Another synthetic route involves the reaction of an aromatic aldehyde with ketene (B1206846) in the presence of a catalyst system. For the synthesis of this compound, 2,6-difluoro-4-methylbenzaldehyde would be the aldehyde of choice. This process can be catalyzed by either a protic or a Lewis acid. thepharmajournal.com

In a typical procedure, the substituted benzaldehyde (B42025) is treated with a catalyst, such as zinc acetate dihydrate, in glacial acetic acid under an inert atmosphere. Ketene gas is then introduced into the reaction mixture. Following the consumption of ketene, a base like sodium hydroxide (B78521) is added, and the mixture is heated to induce rearrangement and condensation, ultimately forming the cinnamic acid.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a powerful and versatile method for the synthesis of cinnamic acids and their derivatives. nih.govajol.info These reactions typically involve the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov For the synthesis of this compound, this could involve coupling a suitably protected acrylic acid derivative with a 2,6-difluoro-4-methyl-substituted aryl halide.

Recent advancements have focused on the development of highly active and stable palladium catalysts, including those based on N-heterocyclic carbenes (NHCs). ajol.info These catalysts have demonstrated excellent stability and compatibility with a wide range of functional groups on both the aryl halide and the alkene. ajol.info The Heck reaction provides a direct and often milder alternative to traditional condensation methods. ajol.info Furthermore, palladium catalysis can be used for the selective functionalization of the cinnamic acid scaffold itself, allowing for the introduction of various substituents at different positions. nih.govrsc.org

Advanced and Green Synthetic Strategies

In response to the growing demand for environmentally friendly chemical processes, researchers have developed advanced and green synthetic strategies for producing cinnamic acids. These methods aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

A significant advancement in green chemistry is the use of solvent-free reaction conditions, often coupled with alternative energy sources like microwave or infrared (IR) irradiation. nih.govresearchgate.net For the synthesis of trans-cinnamic acids, a solvent-free approach using lithium chloride as a catalyst under microwave irradiation has been reported to be effective. nih.gov This method avoids the use of volatile and often toxic organic solvents.

Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times for the Knoevenagel condensation of aromatic aldehydes and malonic acid. nih.govacs.org The reaction of benzaldehyde and malonic acid, for instance, can be completed in a much shorter time under microwave irradiation compared to conventional heating. acs.org

Modern catalytic methods are not only used for the primary synthesis of the cinnamic acid backbone but also for the selective modification of the molecule. nih.govrsc.org Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of the aromatic ring of cinnamic acid derivatives. nih.govrsc.org This allows for the introduction of new functional groups at specific positions, which can be challenging to achieve through traditional methods. nih.govrsc.org

For example, palladium-catalyzed reactions have been developed for the meta-selective C-H activation of α-substituted cinnamates. nih.govrsc.org This strategy employs a directing group to guide the catalyst to a specific C-H bond, enabling the introduction of various substituents, including alkenes. nih.govrsc.org Furthermore, decarboxylative functionalization of cinnamic acids, where the carboxylic acid group is replaced, has become a significant area of research, offering novel pathways to diverse chemical structures. researchgate.netrsc.org These advanced catalytic approaches provide highly efficient and selective routes to a wide array of functionalized cinnamic acid analogues.

Asymmetric Synthesis and Stereocontrol in Cinnamic Acid Derivatization

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is vital when one stereoisomer exhibits desired biological activity while the other may be inactive or harmful. uwindsor.ca For cinnamic acid derivatives, controlling the stereochemistry, particularly the E/Z configuration of the double bond and the creation of new chiral centers, is a key synthetic challenge. nih.gov The trans or E-isomer is typically the more common and stable form of cinnamic acid. nih.govwikipedia.org

Several strategies have been developed for the asymmetric synthesis of compounds related to cinnamic acid:

Chiral Auxiliaries : This method involves attaching a chiral auxiliary to an achiral precursor. This auxiliary directs the stereochemical outcome of a subsequent reaction to create a new chiral center. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The Evans N-acyloxazolidinones are a well-known example of this approach. uwindsor.ca

Enantioselective Catalysis : This advanced strategy uses small amounts of a chiral catalyst to produce large quantities of an enantiomerically enriched product. uwindsor.ca For instance, chiral isothiourea catalysts have been successfully used in the atroposelective N-acylation of quinazolinone benzamides with cinnamic anhydrides, producing N-N axially chiral compounds in high yields and excellent enantioselectivity. nih.gov

Substrate and Reagent Control : In reactions involving chiral substrates and reagents, a phenomenon known as double stereodifferentiation can occur, where both chiral elements influence the stereochemical outcome. uwindsor.ca Stereoselective reactions like the Horner-Wadsworth-Emmons reaction can be tuned to favor the formation of specific isomers, such as the synthesis of (Z)-selective ethyl α-fluorocinnamates using specific bases like MeMgBr. nih.gov

Cinnamic acids possess a rigid double bond, allowing them to exist as two distinct geometric isomers: the E-form and the Z-form. nih.gov The synthesis of specific isomers, such as Z-cinnamic acids, has been pursued for applications like new matrices in MALDI mass spectrometry. nih.gov

Derivatization Strategies for this compound

The carboxylic acid group of this compound is a versatile handle for creating a diverse range of derivatives through various chemical transformations.

The conversion of the carboxylic acid moiety into amides, esters, and hydrazides is a common strategy to modify the parent compound's properties. This is typically achieved by activating the carboxyl group followed by reaction with a suitable nucleophile (an amine, alcohol, or hydrazine).

Amide Synthesis: Amide derivatives of cinnamic acid can be synthesized using various coupling reagents that activate the carboxylic acid. nih.gov

Triazine-Based Reagents : 2,4,6-trichloro-1,3,5-triazine (TCT) can be used for the amidation of cinnamic acid, proceeding through a triacylated triazine active ester. nih.gov

Carbodiimide Reagents : N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) is a widely used coupling agent for forming amides and has been employed in the mechanochemical synthesis of cinnamic acid amides and hydrazides. nih.gov

Other Coupling Agents : Reagents like 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) facilitate rapid amidation by forming an active acyl thioester intermediate. nih.gov Conversion of cinnamic esters to acid fluorides using reagents like PhI(OPiv)₂ and a fluoride (B91410) source can precede reaction with amines to yield amides in excellent yields. nih.gov

Ester Synthesis: Esterification of cinnamic acid is often accomplished by reacting it with an alcohol in the presence of an acid catalyst. Another approach involves a one-pot, two-step esterification using methyl propiolate as a coupling reagent, which proceeds through an active enol ester intermediate. nih.gov

Hydrazide Synthesis: Cinnamic acid hydrazides can be prepared using coupling reagents like EDC·HCl in continuous flow mechanochemistry, which allows for scalable production. nih.gov

A summary of common coupling agents for these derivatizations is presented below.

Derivative TypeCoupling Reagent/MethodIntermediate/MechanismReference
Amide2,4,6-trichloro-1,3,5-triazine (TCT)Active triacylated triazine ester nih.gov
AmideEDC·HClO-acylisourea intermediate nih.gov
Amide5-nitro-4,6-dithiocyanatopyrimidine (NDTP)Active acyl thioester nih.gov
EsterMethyl PropiolateActive enol ester nih.gov
HydrazideEDC·HCl (Mechanochemistry)O-acylisourea intermediate nih.gov

Creating hybrid molecules by conjugating cinnamic acid derivatives with other bioactive compounds is a strategy to develop novel agents with potentially enhanced or synergistic activities. nih.gov This approach aims to combine the pharmacophoric features of two or more different molecular scaffolds.

An example of this strategy is the conjugation of cinnamic acid derivatives, such as ferulic acid, onto chitosan, a natural biopolymer. This modification has been shown to enhance the antibacterial properties of the original chitosan. nih.gov For instance, the ferulic acid-chitosan conjugate demonstrated significant potential against Bacillus subtilis, Listeria monocytogenes, and Enterococcus faecalis. nih.gov

The synthesis of such conjugates often involves the standard amide or ester bond formation reactions described previously, where the bioactive scaffold contains a suitable amine or alcohol functional group to react with the activated cinnamic acid.

Cinnamic acids can undergo dimerization reactions, most notably through photochemical [2+2] cycloadditions, to form cyclobutane (B1203170) rings. bilkent.edu.trmdpi.com When trans-cinnamic acid is exposed to irradiation, it can dimerize to produce regioisomers known as truxinic acids or truxillic acids, which differ in the relative orientation of the phenyl and carboxylic acid groups on the cyclobutane ring. mdpi.com

The outcome of these solid-state reactions is governed by Schmidt's topochemical principles, which state that for a reaction to occur, the reactive double bonds of the molecules in the crystal lattice must be parallel and within a distance of 3.5–4.2 Å. bilkent.edu.trmdpi.com

Homodimerization : The reaction between two identical cinnamic acid molecules yields symmetrical cyclobutanes. bilkent.edu.tr Irradiation of a suspension of several solid trans-cinnamic acids in a non-polar solvent like cyclohexane (B81311) can lead to the exclusive formation of homodimers with high regio- and stereoselectivity. rsc.org

Heterodimerization : The reaction between two different cinnamic acid derivatives can produce unsymmetrical cyclobutanes. Achieving selective heterodimerization is challenging, but can be facilitated by using a covalent template, such as 1,8-dihydroxynaphthalene, which aligns the two different olefins in suitable proximity for the photochemical reaction. bilkent.edu.tr

This template-directed approach provides a general method for the synthesis of a variety of symmetrical (homodimers) and unsymmetrical (heterodimers) β-truxinic acids in high yields and as single diastereomers. bilkent.edu.tr

Structural Elucidation and Advanced Spectroscopic Investigations of 2,6 Difluoro 4 Methylcinnamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2,6-Difluoro-4-methylcinnamic acid. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, confirming the presence of the key functional groups and their connectivity.

In the ¹³C NMR spectrum, characteristic chemical shifts are observed for the carboxylic acid carbon, the carbons of the aromatic ring, the vinyl group, and the methyl group. For instance, in a study of related cinnamic acid derivatives, the carboxylic carbon (C=O) typically appears at the most downfield position, often around 173 ppm in the solid state and 168 ppm for corresponding esters. researchgate.net The signals for the ortho and meta carbons in the benzene (B151609) ring of similar compounds have been observed to split in the solid-state NMR, a phenomenon that disappears in solution. researchgate.net While specific data for this compound is not detailed in the provided results, the general principles of NMR analysis of cinnamic acids are well-established. researchgate.netresearchgate.net

The following table outlines the expected ¹³C NMR chemical shifts for this compound based on general knowledge and data from analogous compounds. researchgate.netrsc.org

Carbon Atom Expected Chemical Shift (ppm)
Carboxylic Carbon (C=O)~167-173
Vinylic Carbons (CH=CH)~115-145
Aromatic Carbons (C-F)Downfield, influenced by fluorine
Aromatic Carbon (C-CH₃)~130-140
Aromatic Carbons (C-H)~110-130
Methyl Carbon (CH₃)~20

Note: The actual chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to probe its structure through fragmentation analysis. The molecular formula of this compound is C₁₀H₈F₂O₂, corresponding to a molecular weight of approximately 198.17 g/mol .

In a typical mass spectrum, a molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion and its fragments are measured. For cinnamic acids, the molecular ion peak (M+) is often observed, although it can be weak in aliphatic acids but stronger in aromatic ones. miamioh.edu Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is selected and fragmented, provide detailed structural information. canada.canih.gov The fragmentation pattern is characteristic of the molecule's structure. For instance, trans-cinnamic acid exhibits a fragmentation pattern dominated by the consecutive loss of carbon dioxide (CO₂) and acetylene (B1199291) (C₂H₂). researchgate.net

Common fragmentation pathways for cinnamic acids and their derivatives include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group is a very common fragmentation pathway. miamioh.eduresearchgate.net

Cleavage of the acrylic acid side chain: This can lead to various fragments corresponding to the phenyl and acrylic acid moieties.

Loss of the substituent groups: In the case of this compound, fragmentation could involve the loss of fluorine or the methyl group, although this is generally less common than decarboxylation.

The following table summarizes the expected key ions in the mass spectrum of this compound.

Ion m/z (approximate) Description
[M+H]⁺199Protonated molecular ion (Positive ion mode)
[M-H]⁻197Deprotonated molecular ion (Negative ion mode)
[M-H-CO₂]⁻153Loss of carbon dioxide from the molecular ion

These values are theoretical and can be influenced by the specific ionization technique and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Conformational Studies

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. Key functional groups exhibit characteristic absorption bands. For this compound, the IR spectrum would be expected to show:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

A strong C=O stretching band from the carboxylic acid, usually appearing around 1680-1710 cm⁻¹.

C=C stretching vibrations from the aromatic ring and the vinyl group in the 1450-1650 cm⁻¹ region.

C-F stretching bands, which are typically strong and found in the 1000-1400 cm⁻¹ region.

C-H stretching and bending vibrations for the aromatic ring, vinyl group, and methyl group.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide valuable information about the C=C bonds of the aromatic ring and the vinyl group, as well as the C-F bonds.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. For example, in studies of other cinnamic acids, IR and Raman spectra have been used to differentiate between polymorphic forms, as the differences in hydrogen bonding are reflected in the vibrational frequencies of the carboxylic acid group. researchgate.net

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretch (Carboxylic acid)2500-3300 (broad)IR
C=O stretch (Carboxylic acid)1680-1710IR, Raman
C=C stretch (Aromatic/Vinyl)1450-1650IR, Raman
C-F stretch1000-1400IR

These are general ranges and the exact positions of the peaks can provide detailed information about the molecular conformation and intermolecular interactions.

X-ray Crystallography and Crystal Structure Analysis of this compound and Its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to various cinnamic acid derivatives to understand their solid-state packing and the nature of intermolecular interactions that govern their crystal structures. researchgate.netnih.gov For instance, the crystal structure of 2,6-difluorocinnamic acid has been determined and analyzed in the context of its photochemical dimerization. nih.gov

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Different polymorphs can exhibit distinct physical properties. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. Studies on related cinnamic acids, such as cis-cinnamic acid, have revealed the existence of different polymorphic forms, which can be distinguished by their vibrational spectra due to differences in hydrogen bonding. researchgate.net The study of polymorphism is crucial as the crystal packing can significantly influence the reactivity and properties of the solid.

Solid solutions are crystalline solids that are a mixture of two or more components, where the components are miscible in the solid state. Cocrystallization is the process of forming a crystalline material that consists of two or more different molecules in the same crystal lattice. Research on cinnamic acids has shown that they can form cocrystals with other molecules, driven by specific intermolecular interactions. For example, a partially reacted crystal of 2,6-difluorocinnamic acid contained both the reactant and its photodimerization product in the same crystal lattice. nih.gov

The crystal structure of this compound and its derivatives is stabilized by a network of intermolecular interactions. These non-covalent forces play a critical role in determining the molecular packing and, consequently, the material's properties. rsc.orgchemrxiv.org

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, cinnamic acids typically form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid moieties of two neighboring molecules. researchgate.net

Halogen Bonding: The fluorine atoms in this compound can participate in halogen bonding, where the fluorine atom acts as an electrophilic region and interacts with a nucleophile.

π-Stacking: The aromatic rings of the cinnamic acid molecules can engage in π-stacking interactions, where the electron-rich π systems of adjacent rings are attracted to each other. In some fluorinated cinnamic acids, molecules are arranged in stacks, which can facilitate photochemical reactions like [2+2] cycloadditions. researchgate.netnih.gov

The geometry of these intermolecular interactions, such as bond distances and angles, can be precisely determined from X-ray crystallographic data. For example, in the crystal structure of 2,6-difluorocinnamic acid, molecules are connected into dimers by O-H···O bonds and further form planes through C-H···O and F···F interactions. researchgate.net

The following table summarizes the key intermolecular interactions observed in the crystals of related cinnamic acid derivatives.

Interaction Type Description Typical Distance/Geometry
O-H···O Hydrogen BondBetween carboxylic acid groups of adjacent molecules.O···O distance typically 2.6-2.8 Å
C-H···O InteractionBetween a C-H bond and an oxygen atom.H···O distance typically 2.2-2.6 Å
π-StackingParallel or offset arrangement of aromatic rings.Interplanar distance ~3.3-3.8 Å
Halogen Bonding (F···X)Interaction involving the fluorine atom.Distances are typically less than the sum of the van der Waals radii.

Photoinduced Structural Changes and Photodimerization Processes

The solid-state photochemical behavior of cinnamic acids and their derivatives is a well-documented field of study, primarily focusing on the [2+2] photodimerization reaction. This reaction is highly dependent on the crystalline packing of the monomer, as described by Schmidt's topochemical principles, which state that for a reaction to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain proximity (typically less than 4.2 Å).

In a study directly relevant to the target compound, the crystal and molecular structure of 2,6-difluorocinnamic acid was analyzed to understand its potential for photochemical [2+2] dimerization. nih.gov It was observed that the molecules of 2,6-difluorocinnamic acid are arranged in stacks along the a-axis of the crystal lattice, a configuration that is conducive to this type of photochemical reaction. nih.gov

Upon irradiation with UV light, 2,6-difluorocinnamic acid undergoes a photodimerization reaction to form 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid. nih.gov This process involves the formation of a cyclobutane (B1203170) ring through the [2+2] cycloaddition of the carbon-carbon double bonds of two monomer units. The reaction was monitored in situ by observing the changes in the unit-cell parameters of the crystal during UV irradiation. nih.gov

A partially reacted crystal was analyzed, revealing a solid solution containing both the unreacted 2,6-difluorocinnamic acid monomer and the resulting dimer, 3,4-bis(2,6-difluorophenyl)cyclobutane-1,2-dicarboxylic acid. nih.gov This confirms that the dimerization process occurs within the crystalline solid.

The tables below summarize the crystallographic data for the monomer of the closely related 2,6-difluorocinnamic acid and the observed changes in its unit-cell parameters during the photodimerization process.

Crystallographic Data for 2,6-Difluorocinnamic Acid Monomer
ParameterValue
Systematic Name3-(2,6-difluorophenyl)prop-2-enoic acid
Molecular FormulaC₉H₆F₂O₂
ArrangementStacked along the a-axis
Changes in Unit-Cell Parameters of 2,6-Difluorocinnamic Acid During Photodimerization
Unit-Cell ParameterObserved Change During UV Irradiation
aInitial increase, followed by a decrease
bInitial decrease, followed by an increase
cContinuous increase
Volume (V)Initial increase, followed by a decrease

The photodimerization of cinnamic acid derivatives can also be influenced by the use of templates to control the alignment of the reacting molecules, leading to specific stereoisomers of the resulting cyclobutane derivatives. bilkent.edu.tr While not specifically reported for this compound, this approach is a powerful tool in solid-state photochemistry.

Spectroscopic techniques such as infrared and Raman spectroscopy are crucial for monitoring the progress of such dimerization reactions. The key spectral changes typically observed are the decay of the band associated with the C=C stretching vibration of the monomer (around 1637 cm⁻¹) and the emergence of bands corresponding to the C-H stretching of the newly formed saturated carbon atoms in the cyclobutane ring (just above 3000 cm⁻¹). researchgate.net

Theoretical and Computational Chemistry Studies on 2,6 Difluoro 4 Methylcinnamic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the intrinsic properties of 2,6-Difluoro-4-methylcinnamic acid at the electronic level. These calculations provide insights into the molecule's geometry, electronic distribution, and chemical reactivity.

Electronic Structure and Molecular Orbitals: DFT calculations, often employing hybrid functionals like B3LYP or M06-2X with extended basis sets such as 6-311+G(d,p), can be used to optimize the molecular geometry of this compound. These calculations would likely reveal a planar conformation for the cinnamic acid backbone, with the phenyl ring, the acrylic acid moiety, and the methyl group lying in close to the same plane. The fluorine substitutions at the 2 and 6 positions would influence the electron density distribution across the aromatic ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the double bond of the acrylic acid, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carboxylic acid group and the double bond, suggesting these as the sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an estimate of the molecule's chemical stability and reactivity.

Reactivity Descriptors: From the electronic structure, various reactivity descriptors can be calculated. These include:

Electrostatic Potential (ESP) Map: An ESP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the carboxylic acid proton would exhibit a strong positive potential, making it a likely hydrogen bond donor. The carbonyl oxygen and the fluorine atoms would show negative potential, indicating their role as hydrogen bond acceptors.

Fukui Functions: These functions help in identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks. For this molecule, the carbon atoms of the double bond and the carbonyl carbon are expected to be key reactive centers.

Vibrational Frequencies: Theoretical calculation of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra, confirming the presence of characteristic functional groups. nih.gov

A hypothetical table of calculated electronic properties for this compound is presented below.

PropertyCalculated Value (Illustrative)Method
HOMO Energy-6.5 eVB3LYP/6-311+G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap5.3 eVB3LYP/6-311+G(d,p)
Dipole Moment3.2 DB3LYP/6-311+G(d,p)

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique to study the dynamic behavior of molecules over time. nih.govkoreascience.kr For this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with solvent molecules or biological macromolecules. nih.govkoreascience.kr

Conformational Analysis: While quantum chemical calculations provide information about static, minimum-energy conformations, MD simulations can explore the entire conformational landscape of the molecule in a given environment. By simulating the molecule in a solvent box (e.g., water or a non-polar solvent), one can observe the rotational freedom around the single bonds, such as the bond connecting the phenyl ring to the acrylic acid moiety and the bond within the acrylic acid side chain. The simulations would reveal the most populated conformations and the energy barriers between them. The fluorine atoms at the 2 and 6 positions may sterically hinder the rotation around the phenyl-acrylic bond, potentially leading to a more rigid structure compared to unsubstituted cinnamic acid.

Intermolecular Interactions: MD simulations are particularly useful for studying how this compound interacts with its surroundings. In an aqueous environment, the simulations would show the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules. The fluorine atoms can also participate in weaker hydrogen bonds or other non-covalent interactions. nih.gov Understanding these interactions is crucial for predicting the molecule's solubility and transport properties.

When studying the interaction with a biological target, such as an enzyme active site, MD simulations can assess the stability of the docked pose obtained from molecular docking studies. nih.gov The simulation can reveal whether the initial binding mode is maintained over time and can highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the binding affinity. nih.govkoreascience.kr

Crystal Structure Prediction (CSP) and Energy Landscape Exploration

Predicting the crystal structure of a molecule is a significant challenge in computational chemistry, with important implications for the pharmaceutical and materials industries. pnas.orgtandfonline.comnih.govresearchgate.netrsc.org Crystal Structure Prediction (CSP) methods aim to identify the most stable crystal packing arrangements, known as polymorphs, for a given molecule.

For this compound, CSP studies would involve generating a large number of plausible crystal structures and then ranking them based on their lattice energies, which are typically calculated using a combination of force fields and periodic DFT methods. The results of a CSP study would be an energy landscape, showing the relative stabilities of different predicted polymorphs.

The intermolecular interactions, particularly hydrogen bonding through the carboxylic acid groups (often forming dimers) and potential halogen bonding involving the fluorine atoms, would play a crucial role in determining the preferred crystal packing. The methyl group would influence the packing efficiency and could lead to different polymorphic forms. Identifying the most likely polymorphs is critical as they can have different physical properties, such as solubility and bioavailability.

Molecular Docking Studies for Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govkoreascience.krresearchgate.net For this compound, which has potential anti-inflammatory properties, a relevant biological target for docking studies could be the cyclooxygenase (COX) enzymes, COX-1 and COX-2. researchgate.netnih.gov

In a hypothetical docking study, the 3D structure of this compound would be placed into the active site of the COX enzyme. The docking algorithm would then explore different binding poses and score them based on a scoring function that estimates the binding affinity. The results would provide insights into the most likely binding mode and the key interactions responsible for binding.

The carboxylic acid group of this compound would be expected to form hydrogen bonds with key amino acid residues in the active site, such as Arginine and Tyrosine. The difluorinated phenyl ring could engage in hydrophobic and van der Waals interactions with non-polar residues. The fluorine atoms might also form specific interactions, such as halogen bonds or interactions with backbone amide groups, which could enhance binding affinity and selectivity. nih.gov

A hypothetical table summarizing the results of a molecular docking study is shown below.

Target ProteinBinding Affinity (kcal/mol) (Illustrative)Key Interacting Residues (Illustrative)
COX-1-7.5Arg120, Tyr355, Ser530
COX-2-8.2Arg513, Tyr385, Ser530

These results could suggest a preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory drugs.

Structure-Activity Relationship (SAR) Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential tools in drug discovery for understanding how the chemical structure of a compound relates to its biological activity. nih.govresearchgate.netresearchgate.net

SAR Analysis: SAR studies on a series of analogues of this compound would involve systematically modifying the structure and observing the effect on a specific biological activity, such as anti-inflammatory or antimicrobial activity. For example, one could synthesize derivatives with different substituents on the phenyl ring or modifications to the acrylic acid moiety. The presence and position of the fluorine and methyl groups are expected to be critical for activity. Fluorine substitution can influence lipophilicity, metabolic stability, and binding interactions. nih.gov

QSAR Analysis: QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For this compound and its analogues, a QSAR model could be developed by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to correlate these descriptors with the observed biological activity.

Relevant molecular descriptors could include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

A resulting QSAR equation might look like: Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(LUMO Energy)

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. mdpi.com

Mechanistic Biological and Biochemical Investigations of 2,6 Difluoro 4 Methylcinnamic Acid Derivatives

Biochemical Pathway Modulation and Enzyme Inhibition Studies

The therapeutic potential of 2,6-difluoro-4-methylcinnamic acid derivatives is often linked to their ability to interact with and modulate the activity of key enzymes involved in disease pathology. These interactions are driven by the unique structural features of the compounds, including the fluorine atoms and the carboxylic acid group.

Inhibition of Key Enzymes (e.g., HDAC, MMP-2, MMP-9, p38 MAP Kinase, COX-2, LOX, α-Glucosidase, Tyrosinase, CDK1/2/4/6)

While direct studies on this compound's effect on the full spectrum of these enzymes are not extensively detailed in the available literature, research on related cinnamic acid and chalcone (B49325) derivatives provides insights into their potential inhibitory activities. For instance, various chalcone derivatives, which share a structural relationship with cinnamic acids, have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. mdpi.com Some chalcones have demonstrated inhibitory potential against this enzyme, suggesting that derivatives of this compound could exhibit similar activities. mdpi.com Furthermore, other studies have reported on the tyrosinase inhibitory effects of certain plant extracts, with one study noting potent inhibition (80%). researchgate.net Given that cinnamic acid derivatives are common constituents of such extracts, this points to a potential area of investigation for this compound.

Mechanistic Analysis of Anti-glycation Activity (e.g., AGEs Formation, Fructosamine, CML, Amyloid Cross β-Structure)

Persistent hyperglycemia can lead to the non-enzymatic reaction between sugars and proteins, a process known as glycation, which results in the formation of advanced glycation end products (AGEs). nih.gov AGEs are implicated in various chronic diseases. Cinnamic acid and its derivatives have been shown to inhibit fructose-mediated protein glycation. nih.gov Studies on other small molecules, such as 4-thiazolidinone (B1220212) derivatives, have demonstrated the potential to inhibit the formation of initial, intermediary, and final products of glycation reactions. nih.gov For example, one such derivative showed a significant 42.73% inhibition of glycation at a concentration of 400 μg/mL. nih.gov These findings suggest that this compound derivatives could also interfere with the glycation process, potentially by preventing the formation of AGEs and protecting proteins from structural and functional damage. The interaction of compounds with serum albumin, a major protein subject to glycation, is a key aspect of this inhibitory activity. mdpi.com

Cellular Response Mechanisms in in vitro Models

The effects of this compound derivatives at the cellular level are a critical area of investigation, with studies focusing on their impact on cancer cell lines and their antioxidant and anti-inflammatory properties.

Induction of Apoptosis and Cell Cycle Perturbation Mechanisms in Cancer Cell Lines

Cinnamic acid derivatives have been investigated for their antiproliferative and pro-apoptotic effects on cancer cells. nih.gov For example, caffeic acid and its phenethyl ester derivative (CAPE) have been shown to induce a dose-dependent decrease in the viability of head and neck squamous carcinoma cells. nih.gov This loss of viability is often accompanied by the induction of apoptosis. nih.gov Mechanistically, the induction of apoptosis can involve the modulation of the Bcl-2 family of proteins, leading to the depolarization of the mitochondrial membrane and the activation of caspases. um.edu.my Furthermore, some compounds can cause cell cycle arrest, for instance, in the S phase or G0/G1 phase, thereby inhibiting cancer cell proliferation. nih.govum.edu.my The ability of c-Myc to accelerate apoptosis has been linked to its transcriptional repression of genes like gadd45 and the release of cytochrome c from mitochondria. elsevierpure.com

Investigation of Antioxidant Defense Systems (e.g., Free Radical Scavenging, DPPH, ABTS assays)

The antioxidant capacity of cinnamic acid derivatives is a well-documented area of research. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are commonly used to evaluate the free radical scavenging activity of these compounds. researchgate.netresearchgate.netmdpi.com The presence of electron-donating groups on the aromatic ring of related compounds, such as 1,4-dihydropyridines, has been shown to enhance their antioxidant activity. gavinpublishers.com For instance, certain 1,4-DHP derivatives exhibited relative antioxidant activities of up to 80% in a β-carotene/linoleic acid assay. gavinpublishers.com The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom to scavenge free radicals. mdpi.com

Table 1: Antioxidant Activity of Cinnamic Acid Derivatives and Related Compounds
Compound/ExtractAssayResult (IC50 or % Inhibition)Reference
Cinnamic Acid Derivative (5c)DPPHIC50: 3.26 ± 0.32 mM researchgate.net
Cinnamic Acid Derivative (5c)ABTSIC50: 7.03 ± 0.07 mM researchgate.net
1,4-Dihydropyridine (6c)β-carotene/linoleic acid80% RAA gavinpublishers.com
1,4-Dihydropyridine (6d)β-carotene/linoleic acid78% RAA gavinpublishers.com

Anti-inflammatory Pathways and Immunomodulatory Effects

The anti-inflammatory properties of this compound have been noted in several studies. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in activated macrophages. This suggests a potential role for this compound and its derivatives in modulating inflammatory pathways and exerting immunomodulatory effects.

Antimicrobial Action Mechanisms

Derivatives of this compound have demonstrated a versatile range of antimicrobial activities, including antibacterial, antifungal, antiviral, and anti-biofilm properties. The precise mechanisms underlying these actions are multifaceted and are believed to involve interactions with various cellular targets.

Antibacterial Action: The antibacterial efficacy of cinnamic acid derivatives is often attributed to their ability to disrupt the bacterial cell membrane and inhibit essential metabolic pathways. mdpi.comnih.gov For instance, some derivatives have been shown to interfere with the synthesis of crucial macromolecules such as DNA, RNA, proteins, and cell wall components, ultimately leading to bacterial cell death. mdpi.com The presence of electron-withdrawing groups, such as fluorine, on the phenyl ring can enhance antibacterial activity. nih.gov

Antifungal Action: The antifungal mechanism of cinnamic acid derivatives is thought to involve the inhibition of enzymes crucial for fungal survival. One key target is CYP53, a fungal-specific cytochrome P450 enzyme involved in the detoxification of aromatic compounds. nih.gov By inhibiting this enzyme, these derivatives disrupt fungal metabolism. Furthermore, some cinnamic acid derivatives can directly interact with ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and cell lysis. nih.gov The fungicidal or fungistatic nature of these compounds can be determined by the ratio of their minimum fungicidal concentration (MFC) to their minimum inhibitory concentration (MIC). nih.gov

Antiviral Action: The antiviral properties of cinnamic acid derivatives are an emerging area of research. Some studies suggest that these compounds can inhibit the initial stages of viral infection, potentially by interfering with viral attachment to host cells and subsequent endocytosis. nih.gov For certain viruses like Hepatitis C, some cinnamic acid derivatives have been found to suppress viral replication. nih.gov

Anti-biofilm Action: Biofilms, structured communities of microorganisms, are notoriously resistant to conventional antimicrobial agents. Cinnamic acid derivatives have shown promise in combating biofilms by inhibiting their formation and disrupting mature biofilms. mdpi.commdpi.comnih.govnih.gov The anti-biofilm activity can be attributed to the interference with bacterial communication pathways, known as quorum sensing, and the reduction of the structural integrity of the biofilm matrix. nih.gov Studies on Staphylococcus epidermidis have revealed that certain cinnamic acid derivatives can effectively reduce biofilm formation. mdpi.com

Antimicrobial Action Proposed Mechanism of Action Key Microbial Targets Supporting Evidence
Antibacterial Disruption of cell membrane, Inhibition of macromolecule synthesisCell membrane, DNA, RNA, Proteins, Cell wall componentsInterference with essential metabolic pathways mdpi.comnih.govmdpi.com
Antifungal Inhibition of fungal-specific enzymes, Disruption of cell membrane integrityCYP53 enzyme, ErgosterolDisruption of fungal metabolism and cell structure nih.govnih.gov
Antiviral Inhibition of viral entry and replicationViral attachment sites, Viral replication machineryInterference with initial stages of infection nih.gov
Anti-biofilm Inhibition of biofilm formation, Disruption of mature biofilmsQuorum sensing pathways, Biofilm matrix componentsReduction of biofilm structural integrity mdpi.commdpi.comnih.govnih.gov

Structure-Mechanism Relationships of Fluorine and Methyl Substituents

The biological activity of this compound is significantly influenced by the presence and position of its fluorine and methyl substituents on the aromatic ring. These substitutions alter the compound's electronic, steric, and lipophilic properties, which in turn dictate its interaction with microbial targets.

The fluorine atoms at the 2 and 6 positions are strong electron-withdrawing groups. This electronic effect can enhance the compound's ability to interact with biological targets through mechanisms like hydrogen bonding and dipole-dipole interactions. The position of halogen substituents has been shown to be critical for activity. For instance, in some cinnamic acid derivatives, para-substituted fluorine or chlorine has been linked to potent activity against certain enzymes, while ortho-substituted analogs showed different effects. nih.gov This highlights the importance of the specific substitution pattern in determining the biological action.

The methyl group at the 4-position introduces steric bulk and increases the lipophilicity of the molecule. Increased lipophilicity can improve the compound's ability to penetrate microbial cell membranes, a crucial step for reaching intracellular targets. However, the steric hindrance from the methyl group can also influence how the molecule fits into the active site of an enzyme or a receptor, potentially enhancing or diminishing its inhibitory activity.

Advanced Analytical Methodologies for 2,6 Difluoro 4 Methylcinnamic Acid in Research Applications

Development of Chromatographic Methods (HPLC, GC, UPLC-QTOF-MS/MS) for Purity and Quantification

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of 2,6-Difluoro-4-methylcinnamic acid. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and whether the goal is purity assessment or quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like cinnamic acid derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed. nih.govrsc.orgsigmaaldrich.comnih.gov The method's development involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable run time. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for the effective retention of the analyte. rsc.orgnih.gov The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, which is usually acidified (e.g., with glacial acetic acid or formic acid) to suppress the ionization of the carboxylic acid group, leading to better peak symmetry and retention. rsc.orgnih.gov Detection is commonly performed using a UV detector, as the aromatic ring and the conjugated double bond in the cinnamic acid structure provide strong chromophores. researchgate.netresearchgate.net

Gas Chromatography (GC) can also be employed, particularly for the analysis of impurities or when coupled with a mass spectrometer for definitive identification. Since this compound is a carboxylic acid, it is often necessary to derivatize it to a more volatile ester form (e.g., a methyl or ethyl ester) prior to GC analysis to improve its chromatographic behavior and prevent peak tailing. nih.gov A capillary column with a mid-polar phase is suitable for separating the derivatized analyte from other components. When coupled with a mass spectrometer (GC-MS), this method provides high specificity and allows for the identification of trace-level impurities based on their mass spectra. restek.comglobalauthorid.comacs.org A halogen-specific detector (XSD) can also be utilized for enhanced selectivity towards halogenated compounds like this compound. nih.gov

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) represents a state-of-the-art technique for the highly sensitive and selective quantification of this compound, especially in complex biological matrices. waters.comnih.govsciex.comresearchgate.net UPLC systems use smaller particle size columns (typically <2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. waters.com The QTOF mass spectrometer provides high-resolution mass measurements, enabling the accurate determination of the elemental composition of the analyte and its fragments. sciex.com This is particularly useful for distinguishing the target compound from background interferences in complex samples. researchgate.net The MS/MS capability allows for structural confirmation through fragmentation analysis. For quantitative studies, a stable isotope-labeled internal standard of this compound would be ideal to correct for matrix effects and variations in instrument response. nih.gov

Interactive Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

ParameterHPLC-UVGC-MS (after derivatization)UPLC-QTOF-MS/MS
Column C18, 4.6 x 150 mm, 5 µmHP-5ms, 30 m x 0.25 mm, 0.25 µmAcquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase/Carrier Gas A: 0.1% Formic acid in WaterB: Acetonitrile (Gradient elution)HeliumA: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile (Gradient elution)
Flow Rate 1.0 mL/min1.2 mL/min0.4 mL/min
Detection UV at 275 nmMass Spectrometry (Electron Ionization)QTOF-MS/MS (Electrospray Ionization)
Injection Volume 10 µL1 µL (splitless)2 µL
Column Temperature 30 °CTemperature program (e.g., 100°C to 280°C)40 °C

Spectroscopic Assays for Monitoring Reactions and Biological Activities

Spectroscopic techniques are invaluable for studying the dynamic aspects of this compound, such as its involvement in chemical reactions and its interactions with biological macromolecules.

UV-Visible Spectroscopy is a straightforward and effective method for monitoring reactions that involve changes in the chromophoric structure of this compound. thermofisher.com For instance, reactions that alter the conjugated system, such as the saturation of the double bond or modifications to the aromatic ring, will result in a shift in the maximum absorption wavelength (λmax) or a change in the molar absorptivity. youtube.com By recording the UV-Vis spectrum at different time points, the progress of a reaction can be followed, and kinetic parameters can be determined. thermofisher.com The characteristic absorbance of the cinnamic acid structure, typically in the range of 270-280 nm, provides a clear signal to monitor. researchgate.netresearchgate.net

Fluorescence Spectroscopy is a highly sensitive technique that can be used to investigate the binding of this compound to proteins. nih.govresearchgate.netnih.govlboro.ac.uk Many proteins, such as human serum albumin, contain fluorescent amino acid residues like tryptophan, tyrosine, and phenylalanine. nih.gov The binding of a small molecule like this compound in the vicinity of these residues can lead to quenching of the intrinsic protein fluorescence. nih.govresearchgate.net By titrating a solution of the protein with increasing concentrations of the compound and measuring the decrease in fluorescence intensity, the binding affinity and stoichiometry of the interaction can be determined. nih.govlboro.ac.uk Fluorescence cross-correlation spectroscopy (FCCS) can also be employed to study drug-mediated protein-protein interactions in living cells. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for the structural elucidation of reaction products and for studying interactions in solution. nih.gov ¹⁹F NMR is especially useful due to the 100% natural abundance of the ¹⁹F isotope and the large chemical shift range, which makes it highly sensitive to changes in the local electronic environment of the fluorine atoms. nih.gov This technique can be used to track the fate of the fluorine atoms during a chemical reaction or a metabolic process, providing insights into the reaction mechanism and the structure of any fluorinated byproducts. nih.gov 1D and 2D NMR experiments can provide detailed information about the connectivity and spatial arrangement of atoms, which is crucial for the unambiguous identification of novel compounds formed from this compound. nih.gov

Advanced Detection Techniques for Tracing this compound in Complex Experimental Matrices

Tracing the presence and quantifying the concentration of this compound in complex biological or environmental samples requires a combination of efficient sample preparation and highly sensitive detection methods.

Solid-Phase Extraction (SPE) is a critical sample preparation technique for isolating this compound from complex matrices such as plasma, urine, or tissue homogenates. nih.govnih.govyoutube.comresearchgate.net For an acidic compound, a mixed-mode SPE sorbent that has both reversed-phase and anion-exchange properties can be highly effective. nih.govyoutube.com The sample is typically loaded under conditions where the compound is ionized (neutral or slightly basic pH) to bind to the anion exchanger. After washing away interferences, the compound can be eluted with a solvent that neutralizes the charge and disrupts the hydrophobic interactions. This process removes interfering substances like proteins, salts, and phospholipids (B1166683) that can suppress the signal in mass spectrometry, and it also concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis. opentrons.comnih.govresearchgate.netthermofisher.com

Advanced Detectors coupled with liquid chromatography are essential for the trace analysis of this compound. A Diode Array Detector (DAD) provides UV-Vis spectra for the eluting peaks, which aids in peak identification and purity assessment by comparing the spectra to that of a known standard. tandfonline.com For even greater sensitivity and specificity, tandem mass spectrometry (MS/MS) is the method of choice. nih.govnih.gov In an MS/MS system, the precursor ion corresponding to the mass of this compound is selected, fragmented, and one or more characteristic product ions are monitored. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces chemical noise and allows for reliable quantification at very low concentrations. nih.gov High-resolution mass spectrometry (HRMS) offers an alternative by providing very accurate mass measurements, which can distinguish the analyte from other co-eluting compounds with the same nominal mass. sciex.com The combination of UPLC with QTOF-MS provides both high-resolution separation and high-resolution mass analysis, making it a powerful tool for tracing the compound and its metabolites in complex biological systems. waters.comresearchgate.netnih.gov

Emerging Applications and Future Research Directions for 2,6 Difluoro 4 Methylcinnamic Acid

Utilization in Nanomaterial Synthesis and Surface Functionalization (e.g., Ligand Exchange in Nanocrystals)

The functionalization of nanocrystal surfaces is critical for controlling their stability, solubility, and interaction with the surrounding environment. 2,6-Difluoro-4-methylcinnamic acid is a promising candidate for use as a surface ligand in the synthesis and modification of nanomaterials. Its carboxylic acid group can act as an effective anchor, binding to the surface of various metal oxide and semiconductor nanocrystals.

The process of ligand exchange is a common strategy for tailoring the surface properties of pre-synthesized nanocrystals. For instance, in the preparation of up-converting NaYF4 nanocrystals, surface modification with organic molecules is performed to enhance colloidal stability and introduce new functionalities. rsc.org While studies have reported the use of molecules like L-cysteine and L-penicillamine for this purpose rsc.org, this compound offers a unique set of properties. The fluorine atoms can modify the electronic environment at the nanocrystal surface, potentially influencing its photophysical properties, such as emission lifetimes and quantum yields. Furthermore, the fluorinated aromatic moiety can impart hydrophobicity and chemical stability to the nanocrystal, making it suitable for applications in demanding environments. Research in this area could involve the systematic study of how the binding of this compound to different nanocrystal surfaces (e.g., TiO₂, ZnO, CdSe) affects their growth, morphology, and optoelectronic characteristics.

The surface modification of cellulose (B213188) nanocrystals (CNCs) is another area of potential application. researchgate.net The hydroxyl groups on the surface of CNCs can be functionalized, and while methods often involve polymers like polyethylene (B3416737) glycol researchgate.net, small molecules like this compound could be used to create highly tailored surface chemistries.

Table 1: Potential Roles of this compound in Nanomaterial Functionalization

Feature of Compound Role in Nanomaterial Functionalization Potential Impact on Nanocrystal Properties
Carboxylic Acid Group (-COOH) Acts as a strong binding anchor to metal and metal oxide surfaces. Enhances ligand binding and colloidal stability.
Fluorinated Phenyl Ring Provides steric hindrance and modifies surface energy. Improves dispersibility in specific solvents and enhances thermal/chemical stability.

Potential in Advanced Materials Science and Polymer Chemistry

The incorporation of fluorine atoms into organic molecules is a well-established strategy for creating high-performance materials. Fluorination can significantly enhance properties such as thermal stability, chemical resistance, and lipophilicity, while also lowering the refractive index and dielectric constant. As a fluorinated aromatic building block, this compound holds potential for the synthesis of novel polymers and advanced materials.

The cinnamic acid moiety itself is a versatile precursor for polymerization. The carbon-carbon double bond can participate in addition polymerization, while the carboxylic acid group allows for condensation polymerization, such as the formation of polyesters and polyamides. By using this compound as a monomer or co-monomer, polymers with specialized properties can be designed. For example, polyesters incorporating this unit would be expected to exhibit enhanced thermal stability and hydrophobicity compared to their non-fluorinated analogues. These properties are highly desirable for applications in coatings, advanced composites, and electronic materials.

Photochemical Applications and Light-Controlled Reactivity

Cinnamic acids are known for their photochemical reactivity, particularly their ability to undergo [2+2] cycloaddition upon exposure to ultraviolet (UV) light, leading to the formation of cyclobutane (B1203170) derivatives. This photoreactivity forms the basis of photoresists and photocrosslinkable polymers. The substitution pattern on the aromatic ring of this compound is expected to modulate this inherent reactivity. The electron-withdrawing nature of the fluorine atoms can influence the electronic state of the double bond, affecting the efficiency and wavelength-dependence of the photochemical reaction.

This light-controlled reactivity opens up possibilities for its use in applications requiring precise spatial and temporal control. uni-mainz.de For example, it could be incorporated into polymer backbones or as side chains to create materials that change their properties, such as solubility or cross-linking density, upon irradiation. This could be exploited in fields like high-resolution lithography, data storage, and the light-triggered release of encapsulated agents. Future research could focus on quantifying the photochemical quantum yield of this compound and its derivatives and exploring their use in the fabrication of light-responsive smart materials.

Prospects for Rational Design of Novel Bioactive Agents Based on this compound Scaffolds

The rational design of new drugs is a cornerstone of modern medicinal chemistry, often relying on the use of established scaffolds that can be chemically modified to optimize biological activity. mdpi.com The this compound structure represents a valuable scaffold for developing novel bioactive agents. The fluorination of drug candidates is a common strategy to improve metabolic stability and binding affinity. The two fluorine atoms at the ortho positions of the phenyl ring can shield adjacent chemical bonds from metabolic enzymes and can also participate in favorable interactions with biological targets.

Research has already indicated that this compound itself may possess anti-inflammatory and anticancer properties, with its mechanism potentially involving the modulation of key signaling pathways. This provides a strong foundation for using its core structure as a starting point for drug discovery programs. By modifying the carboxylic acid group (e.g., converting it to amides or esters) or by introducing further substituents, libraries of new compounds can be synthesized and screened for a range of biological activities. nih.gov For example, the scaffold could be used to design inhibitors for enzymes like GlcN-6-P synthase, a target for antimicrobial agents. nih.gov The key is to leverage the unique combination of the fluorinated phenyl ring and the acrylic acid side chain to achieve high potency and selectivity for specific biological targets.

Synergistic Research with Other Fluorinated Aromatic Compounds

The study of this compound should not be conducted in isolation but rather in synergy with research on other fluorinated aromatic compounds. By comparing its properties and reactivity with systematically varied analogues (e.g., compounds with different numbers or positions of fluorine atoms, or different alkyl groups), a deeper understanding of structure-property relationships can be developed.

This comparative approach is beneficial across all areas of its potential application. In materials science, it can lead to a predictive model for how fluorination patterns affect polymer properties. In medicinal chemistry, it can elucidate the specific roles of the fluorine and methyl groups in target binding and pharmacokinetics, guiding the design of more effective therapeutic agents. mdpi.com This synergistic research effort would contribute to a broader knowledge base on fluorinated compounds, accelerating their application in both academic and industrial settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-difluoro-4-methylcinnamic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation of 4-methylcinnamic acid precursors. For example, electrophilic aromatic substitution using fluorine gas or fluorinating agents (e.g., Selectfluor®) under controlled pH (5–7) and low temperature (0–5°C) can introduce fluorine atoms at the 2- and 6-positions. Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling may also be employed for regioselective functionalization . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are critical for isolating high-purity products (>98%). Yield optimization requires monitoring reaction kinetics using HPLC or TLC.

Q. How should researchers validate the structural identity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substitution patterns (e.g., fluorine coupling constants in 19F^{19}\text{F} NMR distinguish ortho/meta/para positions).
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS validates molecular weight (expected [M+H]+^+: 213.03).
  • IR Spectroscopy : Characteristic carbonyl (C=O) stretch at ~1680–1700 cm1^{-1} and aromatic C-F vibrations at 1100–1250 cm1^{-1}.
    Cross-referencing with computational simulations (DFT-based spectral predictions) enhances accuracy .

Q. What stability considerations are critical for storing this compound in laboratory settings?

  • Methodological Answer : Stability studies under varying conditions (temperature, humidity, light) are essential. Store at –20°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., decarboxylated derivatives) should be identified using LC-MS/MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

  • Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., solvent polarity, cell line variability). Standardize protocols:

  • Use DMSO concentrations ≤0.1% to avoid cytotoxicity.
  • Validate target engagement via orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50_{50}).
  • Apply statistical rigor (e.g., Bayesian meta-analysis) to reconcile conflicting results. Cross-reference with structural analogs (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives) to identify structure-activity relationships (SAR) .

Q. What advanced techniques are suitable for studying the metabolic fate of this compound in biological systems?

  • Methodological Answer : Employ:

  • Stable Isotope Labeling : 13C^{13}\text{C}-labeled compound tracks metabolic pathways via LC-HRMS.
  • Microsomal Assays : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites (e.g., glucuronidation, sulfation).
  • In Silico Prediction : Tools like Meteor (Lhasa Ltd.) simulate metabolic pathways, prioritizing lab validation of high-probability metabolites .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding modes to target proteins (e.g., cyclooxygenase-2). QSAR models (via Schrödinger’s Maestro) optimize logP, solubility, and permeability. MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions with in vitro ADME assays (Caco-2 permeability, plasma protein binding) .

Q. What methodological approaches address challenges in quantifying trace amounts of this compound in environmental matrices?

  • Methodological Answer : Develop a UPLC-MS/MS method with isotopic internal standards (e.g., 2H4^{2}\text{H}_4-labeled analog). Optimize SPE extraction (C18 cartridges, pH 2.5) to recover >90% from water/soil. Validate sensitivity (LOQ ≤1 ng/mL) and matrix effects (<20% ion suppression). Compare with GC-ECD for halogen-specific detection .

Methodological Guidelines for Data Contradictions

  • Spectroscopic Discrepancies : Replicate experiments under standardized conditions (solvent, temperature). Use X-ray crystallography for definitive structural confirmation.
  • Bioactivity Variability : Perform dose-response curves in triplicate, normalizing to housekeeping genes/proteins (e.g., GAPDH).
  • Stability Conflicts : Conduct real-time stability studies in parallel with accelerated conditions, reporting both Arrhenius-derived and observed degradation rates .

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